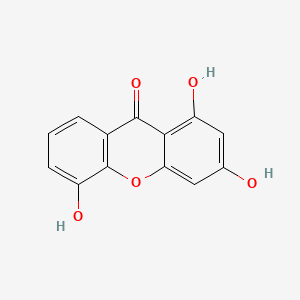

1,3,5-Trihydroxanthone

Vue d'ensemble

Description

1,3,5-Trihydroxyxanthone is a highly cytotoxic natural compound against a range of bacteria and yeasts . It is a secondary metabolite found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae .

Synthesis Analysis

The biosynthesis of xanthones in plants initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis

The molecular formula of 1,3,5-Trihydroxyxanthone is C13H8O5 . Its exact mass is 244.04 and the molecular weight is 244.202 .Chemical Reactions Analysis

The biosynthetic pathway of 1,3,5-Trihydroxyxanthone involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Physical And Chemical Properties Analysis

The density of 1,3,5-Trihydroxyxanthone is 1.6±0.1 g/cm3 . Its boiling point is 525.8±29.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The molar refractivity is 61.2±0.3 cm3 .Applications De Recherche Scientifique

Recherche pharmacologique

1,3,5-Trihydroxanthone a été identifiée comme ayant un large éventail de propriétés pharmacologiques. Elle présente des activités antitumorales, antidiabétiques et antimicrobiennes . Ces propriétés en font un composé précieux pour le développement de nouveaux agents thérapeutiques. La recherche sur son mécanisme d'action pourrait conduire à des percées dans le traitement de diverses maladies.

Applications biomédicales

Ce composé est un précurseur de nombreux dérivés de la xanthone qui ont montré un potentiel dans les applications biomédicales. Des dérivés tels que la swertianoline et l'acide gambogique ont été étudiés pour leurs avantages antitumoraux et anti-inflammatoires . Des recherches supplémentaires pourraient débloquer de nouvelles utilisations dans le domaine de la médecine, en particulier dans le développement de médicaments et les stratégies de traitement des maladies.

Applications environnementales

Bien que des applications environnementales spécifiques de la this compound n'aient pas été trouvées directement, son rôle dans la biosynthèse végétale suggère des utilisations potentielles en biotechnologie environnementale. La compréhension de ses voies biosynthétiques pourrait conduire au développement de méthodes de production bio-basées pour des xanthones précieuses .

Applications agricoles

En agriculture, la compréhension de la biosynthèse des xanthones dans les plantes peut être cruciale. This compound est un précurseur essentiel des xanthones dans les plantes, ce qui pourrait avoir des implications pour la croissance des plantes et la résistance aux agents pathogènes . La recherche dans ce domaine pourrait conduire au développement de pesticides naturels ou d'activateurs de croissance basés sur des composés xanthoniques.

. Sa structure permet diverses approches synthétiques, qui peuvent être explorées pour la production de nouveaux dérivés de la xanthone avec des applications potentielles dans différents domaines.Mécanisme D'action

Target of Action

1,3,5-Trihydroxyxanthone is a highly cytotoxic natural compound . It has been found to modulate M1/M2 macrophage polarization and enhance surface TLR4 . This suggests that its primary targets are likely to be immune cells, particularly macrophages .

Mode of Action

The anti-inflammatory mechanism of 1,3,5-Trihydroxyxanthone is mediated by the suppression of inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression and the upregulation of M2 anti-inflammatory signaling proteins phosphorylated signal transducer and activator of transcription 6 and peroxisome proliferator-activated receptors-γ .

Biochemical Pathways

The biosynthesis of 1,3,5-Trihydroxyxanthone in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .

Pharmacokinetics

Information on the pharmacokinetics of 1,3,5-Trihydroxyxanthone is currently limited. It is known that after glycosylation, xanthones may have improved characteristics such as solubility and pharmacological activity .

Result of Action

The greatest decrease in M1 inflammatory mediators, nitric oxide, PGE 2, and proinflammatory cytokines was observed with 1,3,5-Trihydroxyxanthone treatment of LPS-activated macrophages . Following the resolution of inflammation, 1,3,5-Trihydroxyxanthone enhanced surface TLR4 expression compared to LPS-stimulated cells, possibly preserving macrophage function .

Action Environment

The action of 1,3,5-Trihydroxyxanthone can be influenced by environmental factors. For instance, the biosynthesis of xanthones in plants involves pathways that originate in plastids and endoplasmic reticulum, suggesting that cellular and environmental conditions could impact the production and action of these compounds .

Analyse Biochimique

Biochemical Properties

The biosynthesis of 1,3,5-Trihydroxyxanthone in plants involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-Trihydroxyxanthone .

Cellular Effects

1,3,5-Trihydroxyxanthone has been shown to have significant effects on cellular processes. For instance, it has been observed to decrease M1 inflammatory mediators, nitric oxide, PGE2, and proinflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages .

Molecular Mechanism

The anti-inflammatory mechanism of 1,3,5-Trihydroxyxanthone is mediated by the suppression of inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression and the upregulation of M2 anti-inflammatory signaling proteins phosphorylated signal transducer and activator of transcription 6 and peroxisome proliferator-activated receptors-γ .

Metabolic Pathways

1,3,5-Trihydroxyxanthone is involved in the xanthone biosynthetic pathway in plants, which originates in plastids and the endoplasmic reticulum . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .

Propriétés

IUPAC Name |

1,3,5-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-4-9(16)11-10(5-6)18-13-7(12(11)17)2-1-3-8(13)15/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESIWQIMUSNPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415170 | |

| Record name | 1,3,5-Trihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6732-85-0 | |

| Record name | 1,3,5-Trihydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6732-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

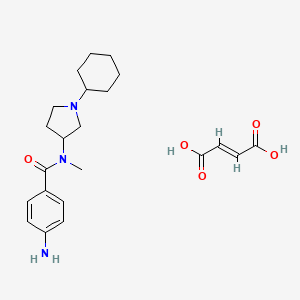

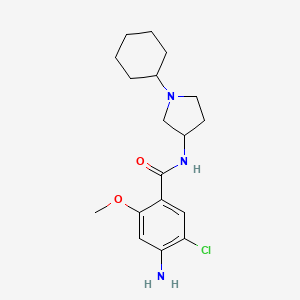

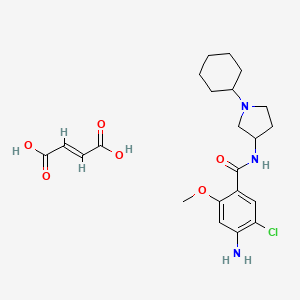

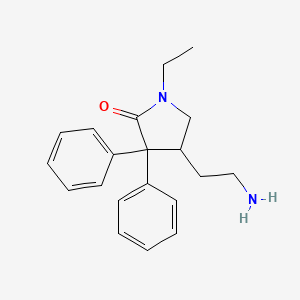

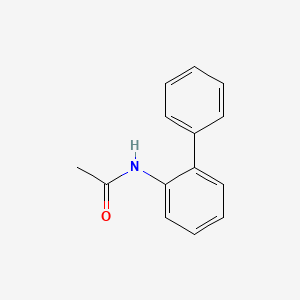

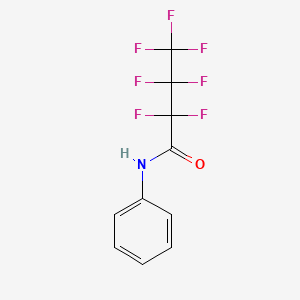

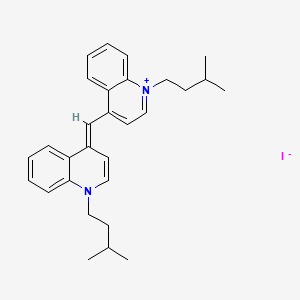

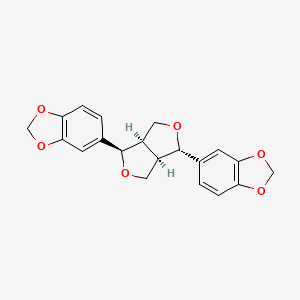

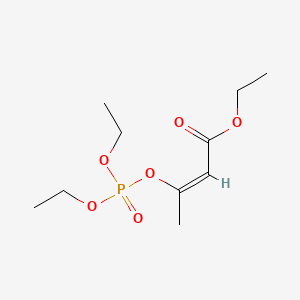

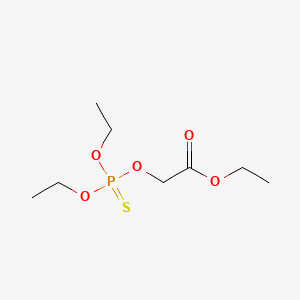

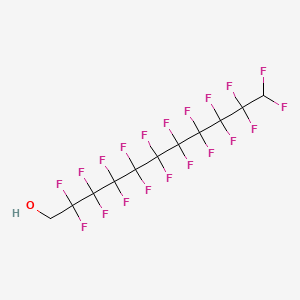

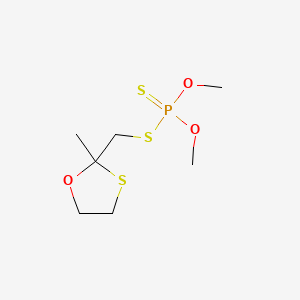

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the biological activities reported for 1,3,5-Trihydroxyxanthone?

A1: 1,3,5-Trihydroxyxanthone has demonstrated inhibitory effects against α-glucosidase, a key enzyme involved in carbohydrate digestion. [] This suggests potential applications in managing conditions like type 2 diabetes by controlling blood sugar levels. Additionally, it exhibited inhibitory activity against platelet aggregation induced by arachidonic acid, highlighting its potential as a cardiovascular protective agent. [] Further research explored its role in ameliorating colorectal carcinoma, indicating potential anti-cancer properties. []

Q2: What is the role of 1,3,5-Trihydroxyxanthone in xanthone biosynthesis?

A2: 1,3,5-Trihydroxyxanthone serves as a core precursor for various xanthone derivatives in plants. [] Specifically, it acts as a branch point in the pathway, leading to the production of compounds like swertianolin and gambogic acid. [] Studies have identified specific enzymes, like xanthone 4-prenyltransferases, that use 1,3,5-Trihydroxyxanthone as a substrate in the biosynthesis of prenylated xanthones. []

Q3: Has 1,3,5-Trihydroxyxanthone been found in natural sources?

A3: Yes, 1,3,5-Trihydroxyxanthone has been isolated from various plant species. These include the heartwood of Allanblackia floribunda [], the twigs of Calophyllum inophyllum [], the aerial parts of Hypericum japonicum [], and the roots of Cudrania cochinchinensis []. Its presence in diverse species highlights its significance in plant metabolism and its potential as a scaffold for developing bioactive compounds.

Q4: What is the molecular formula and weight of 1,3,5-Trihydroxyxanthone?

A4: The molecular formula of 1,3,5-Trihydroxyxanthone is C13H8O5. Its molecular weight is 244.20 g/mol.

Q5: Are there any synthetic routes reported for 1,3,5-Trihydroxyxanthone and its derivatives?

A5: Yes, several synthetic approaches for 1,3,5-Trihydroxyxanthone and its derivatives have been reported. Researchers have successfully synthesized 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones, highlighting potential pathways for producing this compound and structurally related analogs. [, , ] These synthetic routes are crucial for obtaining sufficient quantities of the compound for further biological evaluation and potential development as a therapeutic agent.

Q6: Have any studies investigated the structure-activity relationship (SAR) of 1,3,5-Trihydroxyxanthone?

A6: While specific SAR studies focusing solely on 1,3,5-Trihydroxyxanthone are limited within the provided research, related studies provide insights. Research on prenylated xanthones suggests that the presence and position of prenyl groups significantly influence their interaction with the platelet-activating factor (PAF) receptor. [] Specifically, a geranyl group at the C-8 position was found to be beneficial for binding, whereas a hydroxylated prenyl group at the C-4 position decreased binding affinity. [] These findings suggest that structural modifications, particularly the introduction of prenyl groups at specific positions on the xanthone scaffold, can significantly impact biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.